An In-depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid
An In-depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid
Introduction
2-(4-chloro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, characterized by the presence of a carboxylic acid group and a nitro-substituted aromatic ring, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development. The strategic placement of the chloro and nitro groups on the phenyl ring activates the molecule for various nucleophilic substitution and reduction reactions, rendering it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1]
Chemical Identity and Physicochemical Properties
The fundamental identity and characteristics of a compound are paramount for its application in research and development. The following tables summarize the key identifiers and physicochemical properties of 2-(4-chloro-2-nitrophenyl)acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 37777-71-2[2][3][4][5] |
| Molecular Formula | C₈H₆ClNO₄[2][4] |
| Molecular Weight | 215.59 g/mol [2][4] |
| IUPAC Name | 2-(4-chloro-2-nitrophenyl)acetic acid |
| Synonyms | (4-chloro-2-nitrophenyl)acetic acid[3] |
| InChI | InChI=1S/C8H6ClNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)[2] |
| InChIKey | FLZUSUKBKOZJLG-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)[O-])CC(=O)O[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 156-159 °C | [5] |
| Boiling Point | 361.2 °C at 760 mmHg (Predicted) | [1] |
| Appearance | Tan precipitate/solid | [5] |
| Topological Polar Surface Area | 83.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Storage Temperature | Room temperature, dry, sealed | [1] |
Synthesis Protocol
The synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid
This protocol describes a method involving the treatment of a precursor filtrate with hydrogen peroxide followed by acidification.
Step 1: Initial Reaction and pH Adjustment
-
Obtain the filtrate from a preceding reaction step (details of which are specific to the overall synthetic route).
-
Adjust the pH of the filtrate to between 8 and 9 using a 2 N sodium hydroxide solution.
-
Gently heat the solution to a temperature of 35-40 °C.[5]
Step 2: Oxidation with Hydrogen Peroxide
-
While maintaining the temperature at 35-40 °C, slowly add a 3-6% aqueous solution of hydrogen peroxide.[5]
-
Monitor the reaction progress by taking small samples and treating them with 2 N sodium hydroxide. The addition of hydrogen peroxide is complete when the samples no longer turn dark upon treatment.[5]
-
A tan precipitate may form. If so, suspend this precipitate in approximately 1500 ml of water, adjust the pH to 8-9, and repeat the hydrogen peroxide treatment.[5]
Step 3: Acidification and Product Isolation
-
Combine the reaction mixtures from the previous steps.
-
Acidify the combined solution with concentrated hydrochloric acid to precipitate the crude product.[5]
-
Recover the precipitate by filtration.
-
Wash the collected solid three times with water to remove residual acids and salts.[5]
-
Dry the product in vacuo to yield the crude 2-(4-chloro-2-nitrophenyl)acetic acid, which typically has a melting point of 145-150°C.[5]
Step 4: Purification
-
Recrystallize the crude product from ether to obtain the purified 4-chloro-2-nitro phenylacetic acid.[5]
-
The purified product should exhibit a melting point in the range of 156-159°C.[5]
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for 2-(4-chloro-2-nitrophenyl)acetic acid.
Applications in Research and Drug Development
2-(4-chloro-2-nitrophenyl)acetic acid is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is a valuable scaffold for building more complex molecules with potential therapeutic properties.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The compound serves as a starting material for APIs used in medications targeting a range of diseases.[1] The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as amidation or cyclization to form heterocyclic structures common in many drug molecules.
-
Organic Chemistry Research: In a broader research context, it is used in the development of novel compounds.[1] Its derivatives are explored for various biological activities. For instance, related acetamide structures have been investigated for their antibacterial properties, sometimes in combination with existing antibiotics to enhance their efficacy against resistant strains like Klebsiella pneumoniae.[6]
Safety, Handling, and Toxicology
Proper handling of 2-(4-chloro-2-nitrophenyl)acetic acid is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
Table 3: GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07[3] |
| Skin Irritation | H315 | Causes skin irritation | GHS07[3] |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07[3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07[3] |
Signal Word:Warning [3]
Protocols for Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and suitable protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8]
-
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Avoid the formation of dust and aerosols.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7][9]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Laboratory Safety Workflow Diagram
Caption: Figure 2: Laboratory Safety Workflow for Handling the Compound.
References
-
Acetic acid, 2-[(4-chloro-2-nitrophenyl)thio]- - Substance Details - EPA. [Link]
-
2-(4-Chloro-2-nitrophenyl)acetic acid - MySkinRecipes. [Link]
-
SAFETY DATA SHEET - ChemDmart. [Link]
-
2-(5-Chloro-2-nitrophenyl)acetic acid | C8H6ClNO4 | CID 597995 - PubChem. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]
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